BENGHE Foundational & Exploratory

Check Availability & Pricing

The Synthesis and Chemical Profile of lopentol:
A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: lopentol

Cat. No.: B125893

For Researchers, Scientists, and Drug Development Professionals

Introduction

lopentol is a non-ionic, water-soluble, tri-iodinated radiographic contrast agent.[1][2] It is
utilized in various diagnostic imaging procedures to enhance the visibility of internal structures.
This technical guide provides a detailed overview of the synthesis pathway of iopentol, its
chemical structure, and relevant experimental methodologies. The information is compiled from
various sources, including patents and scientific literature, to offer a comprehensive resource
for professionals in the field.

Chemical Structure and Properties

lopentol, with the CAS number 89797-00-2, is chemically known as 5-[acetyl(2-hydroxy-3-
methoxypropyl)amino]-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-1,3-benzenedicarboxamide.
[1][3] Its molecular structure is characterized by a tri-iodinated benzene ring, which is
responsible for its radiopaque properties. The presence of multiple hydroxyl groups and a
methoxypropyl side chain imparts high water solubility and low osmolality, contributing to its
favorable safety profile.[4]
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Property Value Reference(s)
Chemical Formula C20H28I3N309

Molecular Weight 835.16 g/mol

CAS Number 89797-00-2

5-[acetyl-(2-hydroxy-3-
methoxypropyl)amino]-1-N,3-
N-bis(2,3-

IUPAC Name
dihydroxypropyl)-2,4,6-
triiodobenzene-1,3-
dicarboxamide
CC(=0O)N(CC(COC)O)clc(he(
SMILES String C(=O)NCC(0)CO)c(l)c(C(=0)

NCC(0)CO)cll

lopentol Synthesis Pathway

The synthesis of iopentol is a multi-step process that begins with the formation of a key
intermediate, 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide, which is then
acetylated and subsequently N-alkylated to yield the final product. The overall pathway is
depicted below.
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Caption: Overall synthesis pathway of lopentol.

Detailed Experimental Protocols
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The following sections provide detailed methodologies for the key steps in the iopentol
synthesis, compiled from patent literature. It is important to note that specific reaction
parameters may vary and optimization is often required for large-scale production.

Step 1: Synthesis of 5-Amino-N,N'-bis(2,3-
dihydroxypropyl)-2,4,6-trilodoisophthalamide (5-Amine)

The synthesis of the key intermediate "5-Amine" involves the amidation of a 5-nitroisophthalic
acid derivative followed by reduction of the nitro group and subsequent iodination.

A. Amidation and Reduction:

A common starting material is dimethyl 5-nitroisophthalate. This is reacted with 1-amino-2,3-
propanediol in a suitable solvent like methanol, followed by catalytic hydrogenation to reduce
the nitro group to an amine, yielding 5-amino-N,N'-bis(2,3-dihydroxypropyl)isophthalamide
(ABA).

B. lodination:

The iodination of ABA is a critical step to introduce the three iodine atoms onto the benzene
ring.

e Reaction Conditions: The iodination is typically carried out using an iodinating agent such as
iodine chloride (ICI). The reaction is performed in an aqueous solution.

e Procedure Outline:

o

5-amino-N,N'-bis(2,3-dihydroxypropyl)isophthalamide hydrochloride is dissolved in water.

[¢]

The pH is adjusted to approximately 2-3 with an aqueous sodium hydroxide solution.

o

lodine chloride is added in portions while maintaining the temperature between 65-80°C.
The pH is readjusted to 2-3 before each addition.

[¢]

After the reaction is complete, any excess iodine chloride is quenched, for example, with
sodium bisulfite.
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o The pH is then raised to 4-6, and a decolorizing agent like sodium dithionite may be
added.

o The product, 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide (5-Amine),
is then crystallized by cooling the solution, filtered, washed, and dried.

Step 2: Acetylation of 5-Amine to 5-Acetamide

The amino group of the "5-Amine" intermediate is acetylated to form 5-acetamido-N,N'-bis(2,3-
dihydroxypropyl)-2,4,6-triiodoisophthalamide ("5-Acetamide").

o Reaction Conditions: The acetylation is carried out using acetic anhydride in the presence of
a catalytic amount of a strong acid, such as p-toluenesulfonic acid.

e Procedure Outline:
o The "5-Amine" is suspended in acetic anhydride.
o A catalytic amount of p-toluenesulfonic acid is added.
o The reaction mixture is heated.

o After cooling, the precipitated product is filtered and then suspended in a mixture of
methanol and water.

o The suspension is hydrolyzed under basic conditions (pH ~11.5) to remove any O-acetyl
groups that may have formed on the hydroxyl side chains.

o The mixture is then neutralized with an acid (e.g., HCI) and cooled to induce crystallization
of the "5-Acetamide”.

o

The product is filtered, washed with water, and dried.

Step 3: N-Alkylation of 5-Acetamide to lopentol

The final step is the N-alkylation of the "5-Acetamide” to introduce the 2-hydroxy-3-
methoxypropy! group.
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» Reaction Conditions: The alkylating agent used is typically a 1-halo-3-methoxy-2-propanol,
such as 1-chloro-3-methoxy-2-propanol. The reaction is carried out in a suitable solvent like
propylene glycol in the presence of a base.

e Procedure Outline (based on analogous synthesis of lohexol):
o The "5-Acetamide” is suspended in propylene glycol.
o Abase, such as sodium hydroxide, is added to the suspension.
o 1-chloro-3-methoxy-2-propanol is then added to the reaction mixture.
o The reaction is stirred at a controlled temperature until completion.
o The reaction is quenched by the addition of an acid (e.g., HCI).

o The crude iopentol is then purified through a series of steps which may include
crystallization from a suitable solvent, such as butanol, and treatment with ion exchange
resins to remove impurities.

Quantitative Data

Quantitative data for the synthesis of iopentol is not readily available in the public domain.
However, data from the synthesis of the closely related compound, iohexol, can provide some
insight into the expected yields and purity. For instance, in the synthesis of iodixanol, a dimer
derived from a similar intermediate, HPLC analysis of the reaction mixture showed varying
percentages of the desired product and related substances. The synthesis of possible
impurities in the iopentol manufacturing process has been reported, and their levels are
monitored by HPLC to ensure the safety of the final product.

Logical Workflow for lopentol Synthesis and
Purification

The following diagram illustrates the logical workflow from starting materials to the final purified
product.
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Caption: Logical workflow for the synthesis and purification of lopentol.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact
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